molecular formula C5H5N5 B3026956 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine CAS No. 1195625-75-2

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

Cat. No.: B3026956
CAS No.: 1195625-75-2
M. Wt: 135.13
InChI Key: GSOHZHFIJOTFHI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine: is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in various biochemical reactions, particularly in signal transduction pathways. The compound interacts with these enzymes, potentially altering their activity and influencing the biochemical reactions they are involved in .

Cellular Effects

In terms of cellular effects, this compound has demonstrated antiproliferative activities against several cancer cell lines, including A549, MCF-7, and Hela . It appears to influence cell function by inhibiting the growth of these cells in the G0/G1 phase in a dose-dependent manner . This suggests that the compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . This binding can lead to enzyme inhibition or activation, potentially resulting in changes in gene expression. The compound’s effects at the molecular level are similar to those of foretinib, a known inhibitor of c-Met and VEGFR-2 .

Temporal Effects in Laboratory Settings

Given its demonstrated inhibitory and antiproliferative activities, it is likely that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its interactions with c-Met/VEGFR-2 kinases , it is possible that the compound may influence metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine can be achieved through various methods. One efficient method involves the use of a dicationic molten salt based on Tropine as a catalyst. This environmentally friendly method allows for high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the desired triazolo-pyrimidine structure.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of dicationic ionic liquids (DILs) has been explored for their thermal stability and reduced polarity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the triazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of various enzymes and receptors. It has been studied for its anticancer, antimicrobial, and antiviral properties. For instance, derivatives of this compound have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), making them potential candidates for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science .

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHZHFIJOTFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677537
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195625-75-2
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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